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Compound of Interest

Compound Name: (Z2)-MDL 105519

Cat. No.: B1663836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of
(Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the NMDA
receptor. This document is intended to serve as a comprehensive resource for researchers and
professionals involved in drug discovery and development, offering detailed data, experimental
methodologies, and visual representations of its biological context and analytical workflows.

Core Physicochemical Properties

(Z)-MDL 105519, identified by the CAS number 161230-88-2, possesses a unique set of
physicochemical characteristics that are crucial for its pharmacological profile, including its
absorption, distribution, metabolism, and excretion (ADME) properties.[1] The quantitative data
available for this compound are summarized below. It is important to note that while some of
these properties have been experimentally determined, others are based on computational
predictions.
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Property Value Source
Molecular Formula C18H11CI2NOa4 LookChem[1]
Molecular Weight 376.19 g/mol LookChem([1]
Melting Point N/A LookChem[1]
Boiling Point 601.3 £ 55.0 °C (Predicted) LookChem[1]
Density 1.594 + 0.06 g/cm3 (Predicted) LookChem
pKa 3.20 £ 0.19 (Predicted) LookChem
Solubility DMSO: 5 mg/mL LookChem
logP N/A

Biological Activity and Pharmacological Data

(Z)-MDL 105519 is a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that
specifically targets the glycine co-agonist site. This interaction inhibits NMDA-dependent
responses. The binding affinity of MDL 105519 has been characterized in various studies. It is
a potent and selective ligand for the glycine recognition site, completely inhibiting the binding of
[3H]glycine to rat brain membranes with a Ki value of 10.9 nM. Further studies using [3H]MDL
105519 have determined its high affinity for rat brain membranes, with a dissociation constant
(Kd) of 3.77 nM and a maximum binding capacity (Bmax) of 12.1 pmol/mg protein.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are protocols for the determination of key physicochemical and pharmacological
parameters relevant to (Z)-MDL 105519.

Melting Point Determination (General Protocol)

While a specific experimental melting point for (Z)-MDL 105519 is not readily available, the
following general protocol using a digital melting point apparatus (e.g., DigiMelt) is standard for
crystalline organic compounds.
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Objective: To determine the temperature range over which the solid (Z)-MDL 105519
transitions to a liquid.

Materials:

(Z)-MDL 105519, crystalline solid

Capillary tubes (sealed at one end)

Digital melting point apparatus

Spatula

Mortar and pestle (optional, for fine powdering)
Procedure:

o Sample Preparation: A small amount of the crystalline (Z)-MDL 105519 is placed on a clean,
dry surface. The open end of a capillary tube is pressed into the sample until a small amount
of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the
sample into the sealed end. The final packed sample height should be approximately 2-3
mm.

o Apparatus Setup: The digital melting point apparatus is turned on and the desired starting
temperature, ramp rate (e.g., 2 °C/min for a precise measurement), and stop temperature
are programmed.

o Measurement: The capillary tube is inserted into the sample holder of the apparatus. The
heating program is initiated.

o Observation: The sample is observed through the magnifying lens. The temperature at which
the first drop of liquid appears is recorded as the onset of melting. The temperature at which
the last solid crystal disappears is recorded as the completion of melting. The melting point is
reported as this range.

o Calibration: For accuracy, the apparatus should be calibrated using standards with known
melting points.
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Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test
compound like (Z)-MDL 105519 for its target receptor.

Objective: To measure the ability of (Z)-MDL 105519 to displace a radiolabeled ligand from the
glycine binding site of the NMDA receptor.

Materials:

[3H]Glycine or a similar suitable radioligand

e (Z)-MDL 105519 (unlabeled)

e Membrane preparation from a tissue or cell line expressing NMDA receptors
» Binding buffer (e.g., Tris-HCI buffer at a specific pH)

e Glass fiber filters

« Filtration apparatus (cell harvester)

 Scintillation vials

« Scintillation cocktall

 Liquid scintillation counter

Procedure:

o Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation,
a fixed concentration of the radioligand (e.qg., [(H]glycine), and varying concentrations of the
unlabeled test compound ((Z)-MDL 105519). Control tubes for total binding (no unlabeled
compound) and non-specific binding (a high concentration of a known glycine site ligand) are
also prepared.

 Incubation: The tubes are incubated at a specific temperature (e.g., room temperature or 4
°C) for a duration sufficient to reach binding equilibrium.
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« Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell
harvester. This separates the receptor-bound radioligand from the free radioligand. The
filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

o Radioactivity Measurement: The filters are transferred to scintillation vials, a scintillation
cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

o Data Analysis: The amount of specific binding at each concentration of the test compound is
calculated by subtracting the non-specific binding from the total binding. The data are then
plotted as the percentage of specific binding versus the log concentration of the test
compound. An ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki
value is then calculated using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of (Z)-MDL
105519's mechanism of action and a typical experimental workflow.
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Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of (Z)-MDL 105519.
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Caption: Experimental Workflow for a Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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